molecular formula C7H16ClN3O3S B2717585 1-(Piperazine-1-sulfonyl)azetidin-3-ol hydrochloride CAS No. 2241131-17-7

1-(Piperazine-1-sulfonyl)azetidin-3-ol hydrochloride

Cat. No.: B2717585
CAS No.: 2241131-17-7
M. Wt: 257.73
InChI Key: BKKDPOHHDUAQEB-UHFFFAOYSA-N
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Description

1-(Piperazine-1-sulfonyl)azetidin-3-ol hydrochloride is a chemical compound that features a piperazine ring, a sulfonyl group, and an azetidine ring

Preparation Methods

The synthesis of 1-(Piperazine-1-sulfonyl)azetidin-3-ol hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(Piperazine-1-sulfonyl)azetidin-3-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(Piperazine-1-sulfonyl)azetidin-3-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperazine-1-sulfonyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets. The piperazine ring can act as a ligand for GABA receptors, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(Piperazine-1-sulfonyl)azetidin-3-ol hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-piperazin-1-ylsulfonylazetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3S.ClH/c11-7-5-10(6-7)14(12,13)9-3-1-8-2-4-9;/h7-8,11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKDPOHHDUAQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)N2CC(C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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